molecular formula C18H18FN3O B11065347 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole CAS No. 225117-60-2

1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole

Cat. No.: B11065347
CAS No.: 225117-60-2
M. Wt: 311.4 g/mol
InChI Key: GWBATEXNUUJBGN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group and a morpholino ring in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. For example, 4-fluorobenzyl chloride can react with the benzimidazole core in the presence of a base.

    Morpholino Ring Addition: The morpholino ring is typically introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the benzimidazole core.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole core and the fluorobenzyl group. Common reagents include halides and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the morpholino ring or the benzimidazole core.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity, while the morpholino ring contributes to its solubility and bioavailability. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-2-morpholino-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole core but different substituents.

    Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.

    2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.

Properties

CAS No.

225117-60-2

Molecular Formula

C18H18FN3O

Molecular Weight

311.4 g/mol

IUPAC Name

4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]morpholine

InChI

InChI=1S/C18H18FN3O/c19-15-7-5-14(6-8-15)13-22-17-4-2-1-3-16(17)20-18(22)21-9-11-23-12-10-21/h1-8H,9-13H2

InChI Key

GWBATEXNUUJBGN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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